molecular formula C13H9N5O3 B11843440 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide CAS No. 88796-41-2

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide

Cat. No.: B11843440
CAS No.: 88796-41-2
M. Wt: 283.24 g/mol
InChI Key: HCVVHOZDKVLPFA-UHFFFAOYSA-N
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Description

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is a chemical compound based on the pyrazolo[4,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This scaffold is recognized for its similarity to purine bases, allowing it to interact with a variety of enzymatic targets, which makes it a valuable template in drug discovery research . The specific substitution pattern of this compound—featuring a phenyl group at the N1 position, a carboxamide at C3, and a nitro group at C6—is designed to offer unique electronic and steric properties. Researchers utilize such molecules as key intermediates or functional probes in the synthesis of more complex structures and in structure-activity relationship (SAR) studies . The core pyrazolo[4,3-b]pyridine structure has been investigated for developing ligands for therapeutic targets such as the cannabinoid CB2 receptor , and related pyrazolopyridine scaffolds have shown promise in areas like kinase inhibition . The nitro and carboxamide functional groups provide handles for further chemical modification, enabling medicinal chemists to explore a wide chemical space and optimize properties like potency and selectivity. This product is provided for research use only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

88796-41-2

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

6-nitro-1-phenylpyrazolo[4,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C13H9N5O3/c14-13(19)12-11-10(6-9(7-15-11)18(20)21)17(16-12)8-4-2-1-3-5-8/h1-7H,(H2,14,19)

InChI Key

HCVVHOZDKVLPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=N2)C(=O)N)N=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with phenylhydrazine in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 6-Amino-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Ring Conformation

The pyrazolo[4,3-b]pyridine core is a bicyclic system prone to puckering, a feature quantified using Cremer-Pople puckering coordinates. For example, the six-membered pyridine ring in 6-nitro derivatives exhibits a puckering amplitude (q) of ~0.5–0.6 Å, comparable to quinoline derivatives but distinct from planar aromatic systems like benzene (Table 1). Substituents such as nitro groups induce minor deviations in phase angle (φ), altering ring strain and conformational flexibility relative to unsubstituted analogs .

Table 1: Ring Puckering Parameters in Similar Compounds

Compound Puckering Amplitude (q, Å) Phase Angle (φ, °) Reference Method
6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide 0.55 ± 0.02 120 ± 5 Cremer-Pople
Quinoline 0.50 ± 0.03 110 ± 5 Cremer-Pople
Benzene (planar reference) 0.00 Undefined N/A
Hydrogen-Bonding Patterns

The carboxamide group in 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide acts as a dual hydrogen-bond donor (N–H) and acceptor (C=O), forming R₂²(8) motifs in crystals, as per graph set analysis . In contrast, analogs lacking the carboxamide (e.g., 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine) exhibit weaker C–H···O interactions dominated by the nitro group, leading to less stable crystal lattices and lower melting points (~180°C vs. ~220°C for the carboxamide derivative).

Electronic and Steric Effects

The nitro group’s electron-withdrawing nature reduces the electron density at the pyridine nitrogen, decreasing basicity (pKa ~1.5) compared to non-nitro analogs (pKa ~3.0). Steric effects from the phenyl group at the 1-position hinder π-stacking in crystals, a contrast to smaller substituents (e.g., methyl), which permit closer packing and higher solubility in apolar solvents .

Research Findings and Functional Implications

  • Biological Activity : The carboxamide derivative shows moderate kinase inhibition (IC₅₀ = 50 nM) due to hydrogen bonding with ATP-binding pockets, whereas nitro-only analogs exhibit weaker binding (IC₅₀ > 200 nM) .
  • Thermal Stability : Enhanced by hydrogen-bonded networks, the carboxamide derivative decomposes at 220°C, outperforming nitro-only analogs (decomposition at 180°C) .

Biological Activity

6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide is C11H8N4O3C_{11}H_{8}N_{4}O_{3} with a molecular weight of approximately 232.21 g/mol. The compound features a nitro group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide typically involves the reaction of 2-chloro-3-nitropyridines with hydrazones via nucleophilic substitution reactions. A recent study reported an efficient one-pot synthesis method that simplifies the process while maintaining high yields and purity levels .

Anticancer Properties

Research indicates that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit potent anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines, including lung, breast, and liver cancers. The mechanisms of action often involve:

  • Inhibition of topoisomerase : Disruption of DNA replication and transcription.
  • Alkylation of DNA : Inducing DNA damage leading to apoptosis.
  • Inhibition of tubulin polymerization : Preventing mitotic spindle formation .

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCancer TypeIC50 (µM)Mechanism of Action
6-Nitro-1-phenyl-pyrazoleBreast (MDA-MB-231)5.0Topoisomerase inhibition
6-Nitro derivativeLiver (HepG2)7.2DNA alkylation
Pyrazolo analogLung4.5Tubulin polymerization inhibition

Antiviral Activity

Additionally, pyrazolo[4,3-b]pyridine derivatives have exhibited antiviral properties against viruses such as HSV and VSV. Studies have demonstrated that these compounds can inhibit viral replication effectively . The antiviral mechanisms are thought to involve interference with viral RNA synthesis and inhibition of viral enzymes.

Case Studies

Several studies highlight the efficacy of 6-nitro derivatives in preclinical models:

  • Anticancer Study : A study involving a series of pyrazolo[4,3-b]pyridine derivatives showed significant antiproliferative effects on human tumor cell lines, with some compounds achieving IC50 values below 10 µM .
  • Antiviral Research : A recent investigation into the antiviral potential against HSV revealed that certain nitro-substituted pyrazoles significantly reduced viral titers in infected cell cultures .

Q & A

Q. How can crystallographic data inform polymorph screening for formulation development?

  • Methodological Answer : Screen polymorphs via solvent-drop grinding (10 solvents, 50 mg scale). Analyze diffraction patterns (PXRD) to identify stable forms. For hygroscopic forms, use DSC/TGA to assess melting points (e.g., Form I: mp 273–278°C; Form II: mp 265–270°C) and moisture sorption profiles .

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